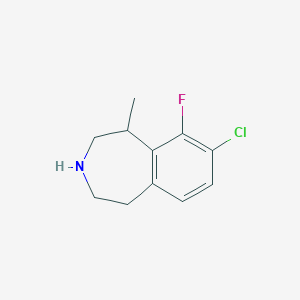![molecular formula C15H18N2O4 B8676021 methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate](/img/structure/B8676021.png)
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound is particularly notable for its use in synthetic organic chemistry as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of an indole derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amino group.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate has several applications in scientific research:
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) due to its versatile reactivity and functional group compatibility.
Industry: It is employed in the production of fine chemicals and specialty materials, where precise control over molecular structure is required.
作用机制
The mechanism of action of methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate involves its role as a precursor in synthetic pathways. The Boc protecting group stabilizes the amino functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical interactions, targeting specific molecular pathways depending on the final structure of the synthesized compound .
相似化合物的比较
Similar Compounds
Methyl 6-amino-1H-indole-2-carboxylate: This compound lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate: This compound features a spirocyclic structure, offering different steric and electronic properties compared to the indole derivative.
Uniqueness
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate is unique due to its combination of the indole core and the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC 名称 |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)16-10-6-5-9-7-12(13(18)20-4)17-11(9)8-10/h5-8,17H,1-4H3,(H,16,19) |
InChI 键 |
SCXCXRMVAPDJTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

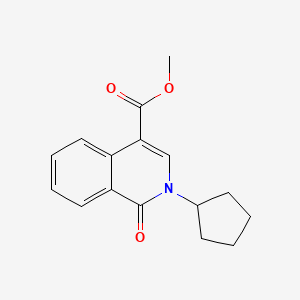
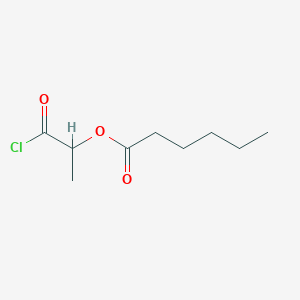
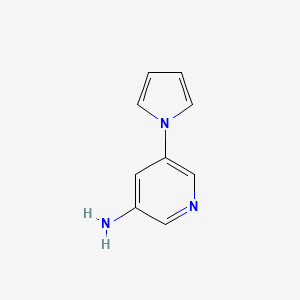
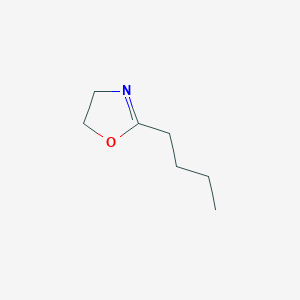
![[2-(Benzyloxy)-4-ethyl-6-methylpyridin-3-yl]methanol](/img/structure/B8675988.png)
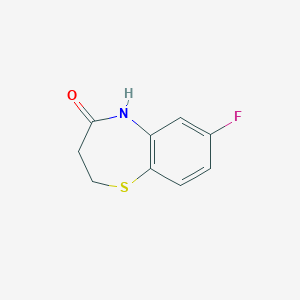
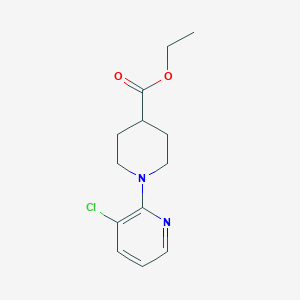
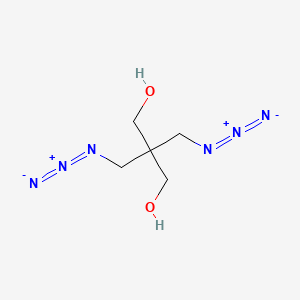
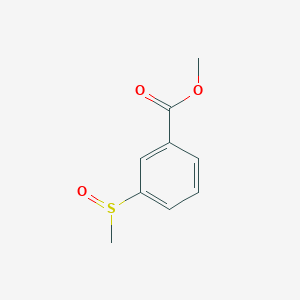
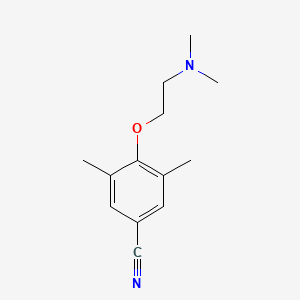
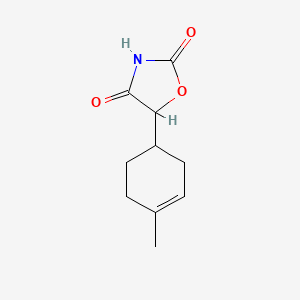
![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)
